Corynantheidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Corynantheidine is a natural product found in Uncaria macrophylla, Mitragyna speciosa, and Corynanthe pachyceras with data available.

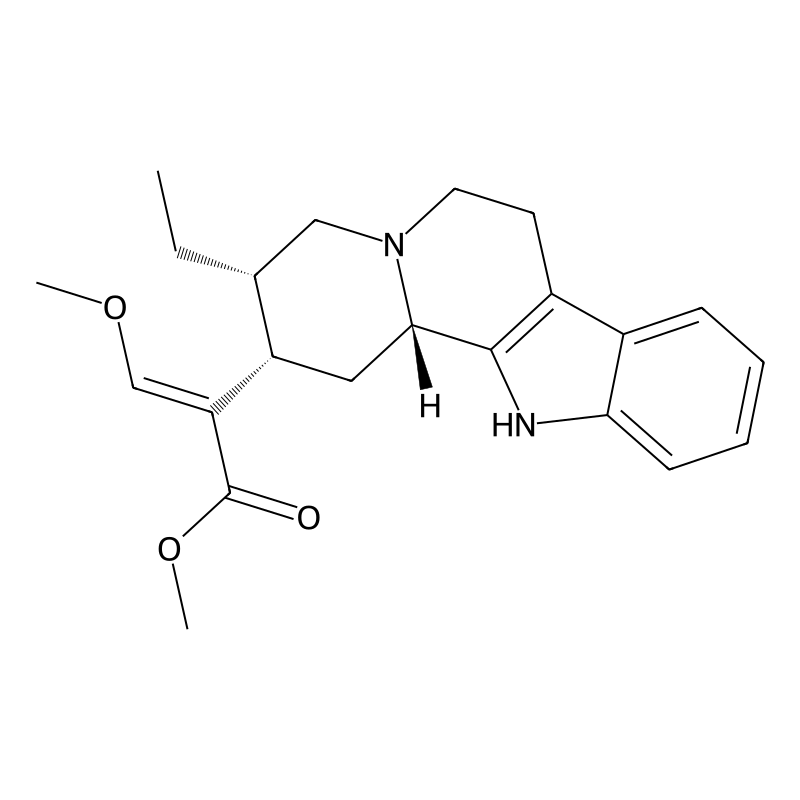

Corynantheidine (9-demethoxymitragynine) is a minor indole alkaloid derived from Mitragyna speciosa that serves as a critical pharmacological probe and synthetic precursor in opioid and adrenergic receptor research . Unlike the major kratom alkaloid mitragynine, corynantheidine lacks a methoxy group at the C9 position of the indole ring, which fundamentally shifts its pharmacological profile from a mu-opioid receptor (MOR) partial agonist toward functional MOR antagonism and high-affinity α-adrenergic binding [1]. Supplied as a crystalline solid with established solubility in DMSO (2 mg/mL) and DMF (1 mg/mL), it is procured primarily for structure-activity relationship (SAR) studies, the synthesis of spiro-pseudoindoxyl analgesics, and as an analytical reference standard for alkaloid profiling in botanical matrices.

Substituting corynantheidine with the more abundant mitragynine or the structurally related yohimbine compromises assay validity and synthetic outcomes. Mitragynine possesses a C9-methoxy group that creates steric clashes in the α-1D adrenergic receptor binding pocket, resulting in poor adrenergic affinity while maintaining kappa-opioid receptor (KOR) binding [1]. Conversely, corynantheidine’s unsubstituted C9 position allows it to adopt a 3D conformation that tightly binds α-1D receptors while nearly abolishing KOR affinity [1]. Furthermore, in synthetic workflows targeting next-generation analgesics, substituting corynantheidine with mitragynine limits the ability to explore C9-position structure-activity relationships, making corynantheidine an indispensable scaffold for developing spiro-pseudoindoxyls that isolate specific MOR/DOR signaling pathways without recruiting β-arrestin-2 [2].

References

- [1] Obeng, S., et al. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Chemical Neuroscience, 2020.

- [2] Váradi, A., et al. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 2016.

Superior α-1D Adrenergic Receptor Affinity Driven by C9-Unsubstituted Indole Core

Corynantheidine demonstrates a highly selective binding profile for the α-1D adrenergic receptor compared to mitragynine. The absence of the C9-methoxy group eliminates steric clashes within the receptor's binding pocket, allowing corynantheidine to achieve a Ki of 41 nM [1]. In direct head-to-head assays, this represents a 131-fold higher affinity than mitragynine, making it a superior ligand for isolating adrenergic pathways[1].

| Evidence Dimension | α-1D Adrenergic Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki = 41 nM (Corynantheidine) |

| Comparator Or Baseline | Ki > 5300 nM (Mitragynine) |

| Quantified Difference | 131-fold higher affinity for Corynantheidine |

| Conditions | In vitro radioligand binding assay at human α-1D receptors |

Crucial for researchers requiring a kratom-derived alkaloid that isolates adrenergic pathways from the dominant opioid pathways seen in mitragynine.

Abolished Kappa-Opioid Receptor Binding for Selective Targeting

While mitragynine binds to both mu (MOR) and kappa (KOR) opioid receptors, corynantheidine exhibits a highly divergent profile characterized by extremely weak KOR interaction. Radioligand displacement assays show that corynantheidine has a KOR Ki of 1910 nM, compared to mitragynine's Ki of 198 nM [1]. This near-total loss of KOR affinity ensures that corynantheidine's downstream effects are not confounded by KOR-mediated dysphoric or hallucinogenic pathways [1].

| Evidence Dimension | Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) |

| Target Compound Data | Ki = 1910 nM (Corynantheidine) |

| Comparator Or Baseline | Ki = 198 nM (Mitragynine) |

| Quantified Difference | ~9.6-fold reduction in KOR binding affinity |

| Conditions | In vitro radioligand displacement assay at human KOR (hKOR) |

Enables the procurement of a selective pharmacological probe that avoids KOR-mediated off-target effects during neuropharmacological screening.

Functional Mu-Opioid Receptor Antagonism in Tissue Models

In ex vivo guinea pig ileum models, corynantheidine functions as a selective MOR antagonist, sharply contrasting with the potent full agonist 7-hydroxymitragynine. While 7-hydroxymitragynine potently inhibits electrically-induced twitch contraction, corynantheidine lacks opioid agonistic activity in this model and instead actively reverses morphine-inhibited twitch contractions[1].

| Evidence Dimension | Functional Opioid Activity (Twitch Contraction) |

| Target Compound Data | Reverses morphine-inhibited contraction (Functional Antagonist) |

| Comparator Or Baseline | Potent inhibition of contraction (7-Hydroxymitragynine, Full Agonist) |

| Quantified Difference | Complete reversal of functional activity (Antagonist vs. Agonist) |

| Conditions | Ex vivo electrically-induced twitch contraction in guinea pig ileum |

Provides a reliable functional antagonist baseline for standardizing opioid receptor assays and evaluating kratom extract adulteration.

Optimal Scaffold for Synthesizing β-Arrestin-2 Sparing Analgesics

Corynantheidine serves as a critical synthetic precursor for generating corynantheidine pseudoindoxyls via oxidative rearrangement. These C9-unsubstituted spiro-pseudoindoxyl derivatives exhibit exceptional mu-opioid receptor (MOR-1) affinity while completely failing to recruit β-arrestin-2[1]. Utilizing corynantheidine rather than mitragynine as the starting material allows chemists to systematically evaluate the impact of C9-substitution on the separation of antinociceptive efficacy from respiratory depression[1].

| Evidence Dimension | Downstream Pseudoindoxyl MOR-1 Binding Affinity |

| Target Compound Data | Sub-nanomolar affinity (Ki < 1 nM) for derived pseudoindoxyls |

| Comparator Or Baseline | Ki = 118 nM (Unmodified Corynantheidine precursor) |

| Quantified Difference | >100-fold increase in MOR affinity post-oxidative rearrangement |

| Conditions | In vitro radioligand binding assay at murine MOR-1 |

Validates corynantheidine as a high-value synthetic building block for drug discovery programs targeting safer, non-addictive opioid alternatives.

Synthesis of Biased Opioid Receptor Ligands

Utilizing corynantheidine as a starting scaffold for oxidative rearrangement into spiro-pseudoindoxyls, enabling the development of next-generation analgesics that activate G-protein pathways without recruiting β-arrestin-2, thereby minimizing respiratory depression [3].

Structure-Activity Relationship (SAR) Profiling in Neuropharmacology

Employing corynantheidine as a C9-unsubstituted baseline comparator against mitragynine to map the steric constraints of the α-1D adrenergic and kappa-opioid receptor binding pockets during lead optimization [1].

Analytical Standardization and Quality Control of Botanical Extracts

Procuring high-purity corynantheidine as an analytical reference standard for UPLC-MS/MS quantification to ensure the safety, consistency, and regulatory compliance of commercial Mitragyna speciosa products by profiling minor alkaloid ratios[2].

References

- [1] Obeng, S., et al. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Chemical Neuroscience, 2020.

- [2] Kamble, S. H., et al. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers. Frontiers in Pharmacology, 2021.

- [3] Váradi, A., et al. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 2016.